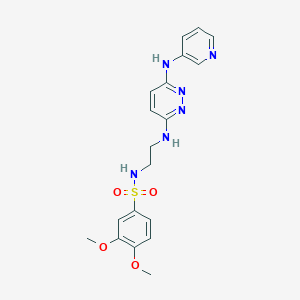
3-Bromo-4-ethoxybenzene-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzene derivatives like 3-Bromo-4-ethoxybenzene-1-carbothioamide typically involves electrophilic aromatic substitution . This process involves two steps: the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate, and then a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, an ethoxy group, and a carbothioamide group. The IUPAC Standard InChI for this compound is InChI=1S/C8H9BrO/c1-2-10-8-5-3-7 (9)4-6-8/h3-6H,2H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of other benzene derivatives. These reactions often involve electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
3-Bromo-4-ethoxybenzene-1-carbothioamide is an important intermediate in the synthesis of various biologically active compounds. For instance, its derivatives have been used in the synthesis of febuxostat, a well-known treatment for gout. The synthesis involves bromination, oxyalkylation, and thioamidation processes, highlighting its utility in creating complex molecular structures with potential biological activities (Wang et al., 2016).
Polymer Chemistry Applications
In polymer chemistry, derivatives of this compound have been utilized in the high-yield synthesis of functionalized alkoxyamine initiators. These initiators are crucial for the controlled block copolymerization processes, demonstrating the compound's role in the development of new polymeric materials with tailored properties (Miura et al., 1999).
Antimicrobial Activity Studies
The antimicrobial properties of this compound derivatives have also been explored. Synthesis of linezolid-like molecules and their derivatives demonstrated significant antitubercular activities, suggesting potential applications in developing new antimicrobial agents (Başoğlu et al., 2012).
Environmental Impact Assessment
Studies on the environmental impact of brominated and chlorinated compounds provide insights into the origins and degradation of organohalogens in the marine troposphere. Such research sheds light on the biogenic and anthropogenic sources of these compounds, contributing to our understanding of atmospheric chemistry and environmental pollution (Führer & Ballschmiter, 1998).
Synthesis of Antimicrobial and Antifungal Agents
The synthesis and evaluation of 8-ethoxycoumarin derivatives have shown that these compounds possess significant antimicrobial activities. This research highlights the potential of this compound and its derivatives in creating effective antimicrobial and antifungal agents, opening pathways for new drug development (Mohamed et al., 2012).
Propiedades
IUPAC Name |
3-bromo-4-ethoxybenzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNOS/c1-2-12-8-4-3-6(9(11)13)5-7(8)10/h3-5H,2H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKBIVWJVVVBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=S)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2692039.png)
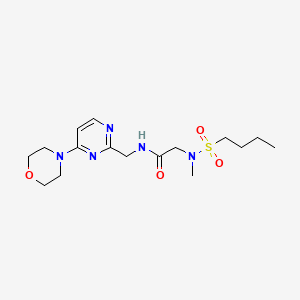
![6-{[(4-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B2692043.png)
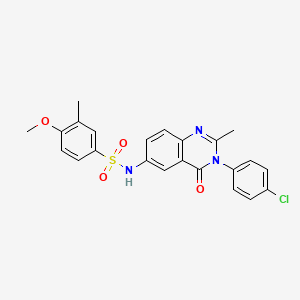



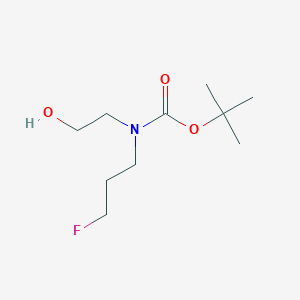
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2692050.png)
![2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B2692051.png)
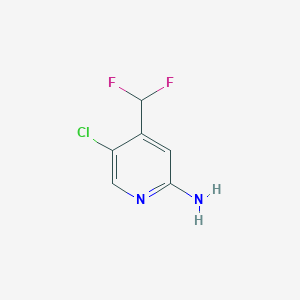
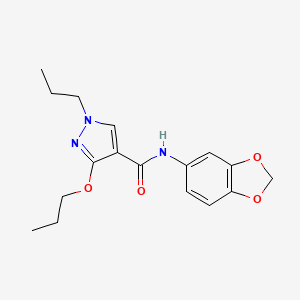
![Tert-butyl N-[(3-hydroxy-1-imino-1-oxothietan-3-yl)methyl]carbamate](/img/structure/B2692055.png)
